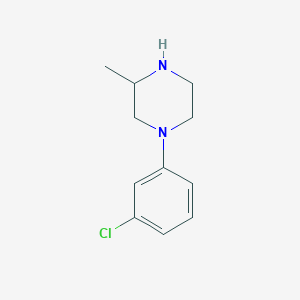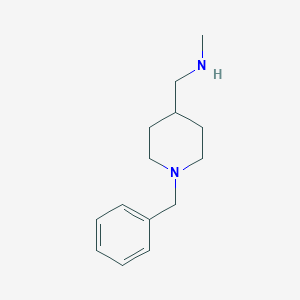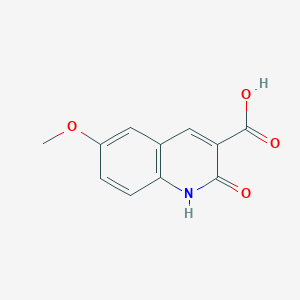
4-(1H-imidazol-5-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-imidazol-5-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It features an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
It has been used in the synthesis of various compounds that have shown significant activity against certain bacteria .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with its targets through a condensation reaction .
Biochemical Pathways
It is used in the synthesis of various compounds, which suggests it may play a role in several biochemical reactions .
生化分析
Biochemical Properties
It has been used in the synthesis of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones
Cellular Effects
The cellular effects of 4-(1H-Imidazol-4-yl)benzaldehyde are not well studied. It is known that imidazole derivatives can have significant effects on cellular processes
Molecular Mechanism
It is known that imidazole derivatives can interact with various biomolecules and influence gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-5-yl)benzaldehyde typically involves the condensation of imidazole derivatives with benzaldehyde under acidic or basic conditions. One common method includes the reaction of imidazole with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be used to optimize the production process .
化学反应分析
Types of Reactions: 4-(1H-imidazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: 4-(1H-Imidazol-4-yl)benzoic acid.
Reduction: 4-(1H-Imidazol-4-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used
科学研究应用
4-(1H-imidazol-5-yl)benzaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other functional materials
相似化合物的比较
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde
- 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
- 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde
Comparison: 4-(1H-imidazol-5-yl)benzaldehyde is unique due to the position of the imidazole ring on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs .
属性
IUPAC Name |
4-(1H-imidazol-5-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXECRQWEELXIAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595012 |
Source


|
| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149169-88-0 |
Source


|
| Record name | 4-(1H-Imidazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)










![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)


